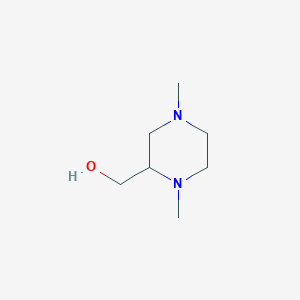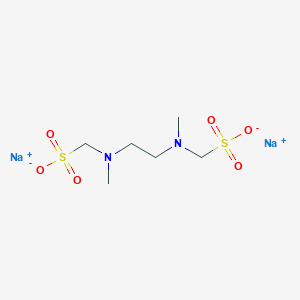
3-Hydroxy-2-methyl-6-nitropyridine
Descripción general
Descripción
3-Hydroxy-2-methyl-6-nitropyridine is a chemical compound with the molecular formula C6H6N2O3 . It is a yellow fine crystalline powder . It has been used in the synthesis of 3-methoxy-6-methyl-2-nitropyridine .
Synthesis Analysis
The synthesis of 3-hydroxy-2-methyl-6-nitropyridine involves the addition of 10g of 3-hydroxypyridine, 80ml of ethyl acetate, 4.2g of KNO3, and 21ml of acetic anhydride into a 250mL three-necked flask . The mixture is heated at 45°C with magnetic stirring. After the reaction is completed, it is cooled to room temperature, filtered, and washed with a small amount of ethyl acetate .Molecular Structure Analysis
The optimized molecular structure and corresponding vibrational assignments of 3-hydroxy-6-methyl-2-nitropyridine have been investigated using density functional theory (DFT) B3LYP method with 6-311++G (d,p), 6-311++G (2d,2p) and 6-311++G (3d,3p) basis sets .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
3-Hydroxy-2-methyl-6-nitropyridine has a molecular weight of 154.12 g/mol . It has one hydrogen bond donor count and four hydrogen bond acceptor counts . Its exact mass and monoisotopic mass are 154.03784206 g/mol .Aplicaciones Científicas De Investigación
Synthesis of Novel Sulfonates
“3-Hydroxy-2-methyl-6-nitropyridine” may be used in the synthesis of novel sulfonates. These sulfonates are potent inhibitors of cell proliferation and tubulin polymerization .
Molecular Structure and Vibrational Assignments
The molecular structure and corresponding vibrational assignments of “3-Hydroxy-6-methyl-2-nitropyridine” have been investigated using density functional theory (DFT) .
Synthesis of 3-Methoxy-6-methyl-2-nitropyridine
“3-Hydroxy-6-methyl-2-nitropyridine” was used in the synthesis of "3-methoxy-6-methyl-2-nitropyridine" .
Mecanismo De Acción
Target of Action
Nitropyridines, a class of compounds to which 3-hydroxy-2-methyl-6-nitropyridine belongs, are known to interact with various biological targets due to their electron-deficient character .
Biochemical Pathways
Nitropyridines are known to participate in various chemical reactions, leading to the synthesis of different compounds
Pharmacokinetics
The compound’s lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability .
Safety and Hazards
Direcciones Futuras
The future directions of 3-Hydroxy-2-methyl-6-nitropyridine research could involve its use in the synthesis of novel sulfonates that are potent inhibitors of cell proliferation and tubulin polymerization . Additionally, it could be used in the growth of single crystals for third-order nonlinear optical materials .
Propiedades
IUPAC Name |
2-methyl-6-nitropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-5(9)2-3-6(7-4)8(10)11/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKGQXOAJMAJRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401309734 | |
| Record name | 2-Methyl-6-nitro-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-methyl-6-nitropyridine | |
CAS RN |
15128-84-4 | |
| Record name | 2-Methyl-6-nitro-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15128-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-6-nitro-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate](/img/structure/B83697.png)







